Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate
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Overview
Description
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is an organic compound with the molecular formula C20H22O6. It is a diester derived from the reaction of ethylene glycol and 4-hydroxybenzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate can be synthesized through the esterification reaction between ethylene glycol and 4-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate involves the continuous esterification process. This process includes the use of large-scale reactors where ethylene glycol and 4-hydroxybenzoic acid are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield ethylene glycol and 4-hydroxybenzoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Ethylene glycol and 4-hydroxybenzoic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Employed in the production of polymers and copolymers with specific properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Material Science: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate primarily involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of the ester functional groups, which can interact with various catalysts and reagents. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate
- Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate
- Diethyl 4,4’-(propane-1,2-diylbis(oxy))dibenzoate
Uniqueness
Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is unique due to its specific ester linkage and the presence of ethylene glycol as the central moiety. This structure imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions, making it valuable in various industrial and research applications.
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHNYIOBLBKRMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463919 |
Source
|
Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25909-66-4 |
Source
|
Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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